N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine
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Overview
Description
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole ring system is prevalent in many natural alkaloids and synthetic drugs, making it a crucial structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of tryptamine, a naturally occurring indole derivative, as a starting material. Tryptamine can be reacted with various reagents to introduce the phenylethanamine moiety .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires a strong acid catalyst, such as methanesulfonic acid, and is conducted under reflux conditions . The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:
Neuromodulation: Acts as a neuromodulator by binding to serotonin receptors in the brain, influencing mood, cognition, and behavior.
Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar neuromodulatory properties.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood and behavior.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine is unique due to its combination of an indole ring with a phenylethanamine moiety, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C18H20N2 |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C18H20N2/c1-14(19-12-11-15-7-3-2-4-8-15)17-13-20-18-10-6-5-9-16(17)18/h2-10,13-14,19-20H,11-12H2,1H3 |
InChI Key |
SFILDIBJLADGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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